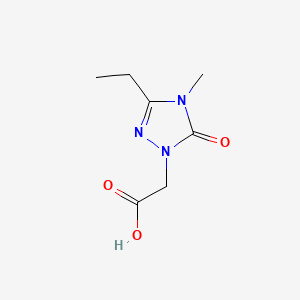![molecular formula C10H20N2O3S B6605299 tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate CAS No. 2624131-41-3](/img/structure/B6605299.png)
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate (TBCC) is a novel organosulfur compound that has recently been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 enzymes and monoamine oxidase A and B. It has also been used as an antimicrobial agent, with activity against Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant properties, making it a potential candidate for use in food and cosmetic applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is not yet fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to be a reversible inhibitor of cytochrome P450 enzymes, suggesting that it binds to the active site and prevents the enzyme from catalyzing its reaction. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to interact with the cell membrane of Gram-positive and Gram-negative bacteria, causing the formation of pores in the membrane and leading to cell death.
Biochemical and Physiological Effects
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate can inhibit the growth of Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage. Finally, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments has several advantages. It is an efficient and cost-effective inhibitor of enzymes, and it has been found to be active against a wide range of microorganisms. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in food and cosmetic applications.
However, there are some limitations to the use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments may be limited by its high toxicity and potential for side effects.
Zukünftige Richtungen
The potential future directions for research on tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate include:
1. Further investigation into the mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use as an inhibitor of enzymes.
2. Further investigation into the antimicrobial activity of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use as an antimicrobial agent.
3. Further investigation into the antioxidant and anti-inflammatory properties of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use in food and cosmetic applications.
4. Further investigation into the toxicity of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential side effects.
5. Further investigation into the potential for tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate to be used as a therapeutic agent.
Conclusion
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate (tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate) is a novel organosulfur compound that has been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant. This paper has discussed the synthesis method, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
Synthesemethoden
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is synthesized via a two-step process. The first step involves the preparation of an intermediate compound, N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamic acid, which is then reacted with tert-butyl alcohol in the presence of a base catalyst. The resulting product is tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate. The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been reported to be simple and efficient, with yields of up to 99%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(methylsulfonimidoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-7-5-8(6-7)16(4,11)14/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPYAJJSRUPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





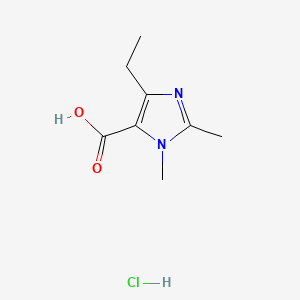
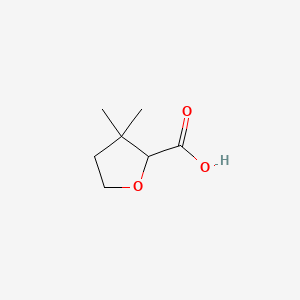
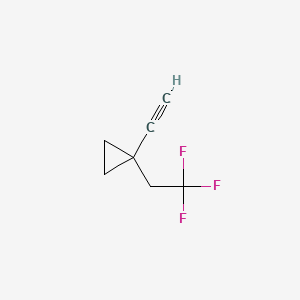
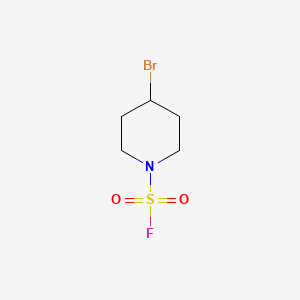
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
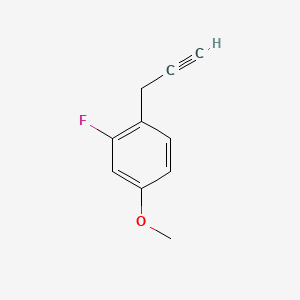
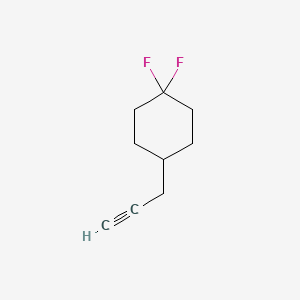

![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
